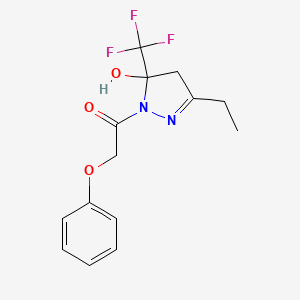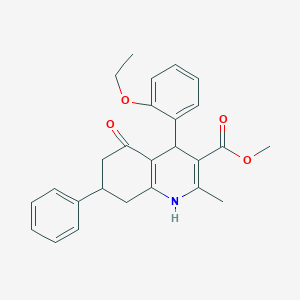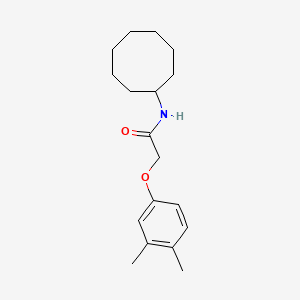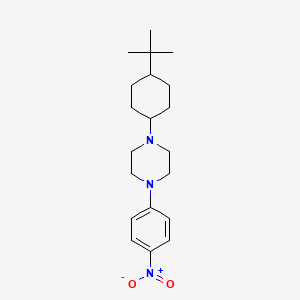
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine is a synthetic compound that belongs to the class of phthalazine derivatives. This compound has shown promising results in various scientific research studies due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine involves the inhibition of various enzymes and signaling pathways in cancer cells, fungi, and bacteria. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been shown to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. In fungi and bacteria, the compound disrupts the cell walls and membranes, leading to cell death.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine has been found to exhibit various biochemical and physiological effects. In cancer cells, the compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. It has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. In fungi and bacteria, the compound disrupts the cell walls and membranes, leading to cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine in lab experiments include its potent anticancer, antifungal, and antibacterial properties, its unique chemical structure, and its ability to inhibit various enzymes and signaling pathways. However, the compound has certain limitations, such as its low solubility in water, its potential toxicity to normal cells, and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine. These include:
1. Further studies to determine the optimal dosage and administration route of the compound in various diseases.
2. Studies to investigate the potential use of the compound in combination with other anticancer, antifungal, and antibacterial agents.
3. Studies to investigate the potential use of the compound in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
4. Studies to investigate the potential use of the compound in animal models and clinical trials.
Conclusion:
In conclusion, 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine is a synthetic compound that possesses potent anticancer, antifungal, and antibacterial properties. The compound has been extensively studied in various scientific research fields and has shown promising results. However, further studies are needed to determine its optimal dosage and administration route, its potential toxicity to normal cells, and its potential use in other diseases.
Synthesis Methods
The synthesis method of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine involves the condensation of 2-aminobenzothiazole and 4-chlorophthalic anhydride in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography to obtain a pure compound.
Scientific Research Applications
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine has been extensively studied in various scientific research fields. It has been found to possess potent anticancer, antifungal, and antibacterial properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and signaling pathways. It has also been found to inhibit the growth of various pathogenic fungi and bacteria by disrupting their cell walls and membranes.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3S2/c22-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(25-24-19)27-21-23-17-7-3-4-8-18(17)26-21/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBLWBMWZWQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B5129517.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)

![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)

